Silanol

Catalog No.
S564270
CAS No.
M.F
H4OSi
M. Wt
48.116 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silanol

Product Name

Silanol

IUPAC Name

hydroxysilane

Molecular Formula

H4OSi

Molecular Weight

48.116 g/mol

InChI

InChI=1S/H4OSi/c1-2/h1H,2H3

InChI Key

SCPYDCQAZCOKTP-UHFFFAOYSA-N

SMILES

O[SiH3]

Canonical SMILES

O[SiH3]

Silanol is the simplest silanol, consisting of a single silicon atom covalently bouund to three hydrogens and a hydroxy group.

Silanol, a compound characterized by the functional group Si–O–H, is a pivotal element in silicon chemistry, paralleling the hydroxy functional group (C–O–H) found in alcohols. Silanols can exist as simple compounds or as organosilanols when they contain organic residues. They play crucial roles as intermediates in organosilicon chemistry and silicate mineralogy, contributing significantly to various chemical processes and applications. The first known silanol, trimethylsilanol, was isolated in 1871 by Albert Ladenburg through the hydrolysis of trimethylsilyl ether .

Silanols exhibit unique chemical reactivity due to their structure. Key reactions include:

  • Acidity: Silanols are generally more acidic than their corresponding alcohols, with estimated pKa values around 13.6 for trimethylsilanol compared to 19 for tert-butyl alcohol. This increased acidity allows for the complete deprotonation of silanols in aqueous solutions, forming siloxides or silanolates .
  • Condensation Reactions: Silanols can undergo condensation to form disiloxanes:
    2R3SiOHR3SiOSiR3+H2O2R_3SiOH\rightarrow R_3Si-O-SiR_3+H_2O
    This reaction is fundamental in the sol-gel process, which transforms silicates into silica gel .
  • Hydrolysis of Halosilanes: Silanols are often synthesized via the hydrolysis of halosilanes. For example:
    R3SiCl+H2OR3SiOH+HClR_3Si-Cl+H_2O\rightarrow R_3Si-OH+HCl
    Chlorosilanes are commonly used for this purpose .

Certain silanediols and silanetriols have been shown to inhibit hydrolytic enzymes such as thermolysin and acetylcholinesterase, suggesting potential biological relevance and applications in pharmaceutical development . The biological activity of silanols may also be linked to their ability to interact with biological membranes and proteins.

Silanols can be synthesized through several methods:

  • Hydrolysis of Halosilanes: This is the most common method, involving the reaction of halosilanes with water.
  • Oxidation of Silyl Hydrides: Silyl hydrides can be oxidized using various oxidants, including air and peracids, to produce silanols. Recent advancements have introduced catalysts such as rhodium and iridium for more efficient synthesis under mild conditions .
  • Hydrolytic Cleavage: A rhodium-catalyzed method allows for the hydrolytic cleavage of silicon-carbon bonds in silacyclobutanes, yielding silanols effectively .

Silanols have diverse applications across multiple fields:

  • Analytical Chemistry: They are utilized in chemical amplification systems for high-sensitivity detection methods.
  • Organic Synthesis: Silanols serve as effective directing groups in palladium-catalyzed reactions, facilitating the synthesis of complex organic molecules .
  • Material Science: In ceramics and silica gel production, silanol groups enhance surface properties and reactivity .
  • Pharmaceuticals: Their biological activity opens avenues for drug development targeting specific enzymes .

Research indicates that silanol groups significantly influence interactions with other compounds. For instance, they enhance reactions between silica and gaseous hydrogen fluoride, demonstrating their role in surface chemistry and catalysis . Additionally, studies on silanol-modified materials show improved performance in various applications due to enhanced reactivity and bonding properties .

Silanol shares similarities with several other silicon-containing compounds. Here are key comparisons:

CompoundStructureUnique Features
AlkoxysilaneSi–O–RContains an alkoxy group; less acidic than silanol.
Silyl EtherSi–O–R'Derived from alcohols; stable under mild conditions.
SiloxaneSi–O–SiFormed from silanol condensation; more stable than silanol.
SilanediolSi(OH)2Contains two hydroxyl groups; higher reactivity due to multiple sites.
SilanolateSiO−Deprotonated form of silanol; stronger base than corresponding alkoxide.

Silanol's unique acidity and ability to participate in condensation reactions distinguish it from these similar compounds, making it particularly valuable in both synthetic and analytical chemistry contexts.

Basic Structural Types

Single Silanols (≡Si-OH)

Single silanols represent the most fundamental structural unit in silicon chemistry, characterized by the connectivity Si-OH where one hydroxyl group is bonded to a silicon atom that is typically connected to three other atoms through siloxane bridges [1]. The Si-OH bond distance in single silanols is approximately 1.643 ± 0.05 Å, which is notably longer than the average Si-O bond distance of 1.618 Å found in siloxane linkages [19]. This bond length variation reflects the different electronic and structural properties of the hydroxyl-terminated silicon compared to bridging oxygen atoms [19].

Single silanols exhibit characteristic infrared absorption frequencies in the range of 3745-3750 cm⁻¹, corresponding to the stretching vibration of the O-H bond [25] [26]. These sharp, well-defined peaks in the infrared spectrum provide a reliable means for their identification and quantification [25]. The surface density of single silanols on silica surfaces typically ranges from 4.6 to 8.0 OH groups per square nanometer, depending on the preparation conditions and thermal treatment history [23] [27].

The structural stability of single silanols is generally high under ambient conditions, though they become reactive toward condensation reactions at elevated temperatures [22]. Dehydroxylation of single silanols typically occurs between 200-400°C, leading to the formation of siloxane bridges and water elimination [6] [24]. The acidity of single silanols on surfaces exhibits pKa values in the range of 13.0-14.0, making them more acidic than their carbon analogue alcohols [5] [33].

PropertyValue
Si-OH Bond Length1.643 ± 0.05 Å
IR Frequency3745-3750 cm⁻¹
Surface Density4.6-8.0 OH/nm²
Dehydroxylation Temperature200-400°C
pKa Range13.0-14.0

Geminal Silanols (=Si(OH)₂)

Geminal silanols are distinguished by having two hydroxyl groups bonded to a single silicon atom, represented by the formula =Si(OH)₂ [4] [32]. These structures are particularly significant in surface chemistry and represent a unique class of silanol species that cannot form in carbon chemistry under normal conditions [4]. The silicon atom in geminal silanols typically exhibits Q² coordination, meaning it is connected to two bridging oxygen atoms and two hydroxyl groups [32].

Nuclear magnetic resonance studies using ²⁹Si cross-polarization magic angle spinning techniques have demonstrated that geminal silanols can be readily distinguished from single silanols based on their chemical shift characteristics [32]. The relative abundance of geminal silanols in various silica materials accounts for 21-65% of total hydroxyl signals, indicating their substantial presence in many silicate systems [32].

Infrared spectroscopy reveals that geminal silanols exhibit characteristic absorption frequencies slightly shifted from single silanols, typically appearing at 3740-3745 cm⁻¹ [4] [33]. Nuclear magnetic resonance and Fourier transform infrared studies demonstrate that the two hydroxyl groups in geminal silanols are not equivalent with respect to hydrogen bonding behavior [4] [33]. One hydroxyl group typically engages in stronger hydrogen bonding interactions than the other, leading to distinct spectroscopic signatures [33].

The surface density of geminal silanols is generally lower than single silanols, typically ranging from 1.0 to 2.0 OH groups per square nanometer [11]. These species exhibit moderate thermal stability, with dehydroxylation occurring in the temperature range of 170-450°C [6] [24]. The condensation behavior of geminal silanols is complex, often leading to the formation of bicyclo[3.3.0]octasiloxane rings under specific conditions [6].

Geminal silanols demonstrate unique reactivity patterns compared to single silanols [4]. At elevated temperatures, these species undergo condensation reactions that can yield closed-cage silsesquioxane structures [4]. The Brønsted acidity of geminal silanols, as determined through ion-pair acidity measurements, falls within the range of pKa 14-15, making them among the least acidic silanol species [4] [33].

Vicinal Silanols

Vicinal silanols consist of pairs of hydroxyl groups located on adjacent silicon atoms, typically separated by distances of less than 3 Å [8] [11]. These structures are characterized by their ability to form mutual hydrogen bonds due to their close proximity [8]. The silicon atoms in vicinal silanol pairs share a common oxygen vertex, distinguishing them from other silanol arrangements [8].

The structural identification of vicinal silanols has been accomplished through advanced spectroscopic techniques, including vibrational sum frequency spectroscopy [8]. These measurements have revealed that vicinal silanols exhibit distinct hydrogen bonding patterns compared to isolated or geminal species [8]. The Si-OH bond lengths in vicinal structures remain consistent with other silanol types at approximately 1.643 ± 0.05 Å [19].

Infrared spectroscopic analysis of vicinal silanols shows characteristic absorption bands in the range of 3520-3650 cm⁻¹, which is significantly red-shifted compared to isolated silanols due to hydrogen bonding interactions [11] [13]. The broad nature of these absorption bands reflects the range of hydrogen bonding strengths present in vicinal silanol systems [6].

Surface density measurements indicate that vicinal silanols typically account for 2.0 to 4.0 OH groups per square nanometer on silica surfaces [11]. The thermal stability of vicinal silanols is comparable to single silanols, with dehydroxylation occurring between 170-450°C [6] [24]. During thermal treatment, vicinal silanols preferentially condense to form low-strain bicyclo[3.3.0]octasiloxane ring structures [6].

The acidity of vicinal silanols is intermediate between single and geminal species, with pKa values ranging from 12.5 to 13.5 [33]. This enhanced acidity compared to isolated silanols results from the stabilization effects of hydrogen bonding interactions [5]. Water binding energies for vicinal silanol sites range from -40 to -50 kJ/mol, indicating strong interactions with water molecules [21].

Environmental Classification

Isolated Silanols

Isolated silanols are defined as single hydroxyl groups separated by distances greater than 3.3 Å from their nearest silanol neighbors, preventing the formation of mutual hydrogen bonds [8] [10]. These species represent the most reactive form of surface hydroxyl groups due to their lack of stabilizing hydrogen bonding interactions [10].

The surface density of isolated silanols has been precisely quantified using evanescent-wave cavity ring-down spectroscopy, revealing two distinct populations [31]. The first type includes isolated silanols with a surface density of 1.1 × 10¹³ cm⁻², while the second type exhibits a density of 8.2 × 10¹³ cm⁻² [31]. This differentiation suggests that isolated silanols exist in multiple structural environments on silica surfaces [31].

Infrared spectroscopic characterization of isolated silanols shows sharp absorption peaks at 3745-3750 cm⁻¹, with minimal band broadening due to the absence of hydrogen bonding [11] [25]. Two-dimensional infrared spectroscopy has revealed that isolated silanols exhibit distinct transition dipole coupling characteristics when compared to hydrogen-bonded species [25].

Density functional theory calculations have demonstrated that isolated silanols, termed "nearly free silanols," exhibit unique chemical reactivity patterns [10]. These species are characterized by weak intermolecular interactions, including van der Waals forces, which facilitate external molecular interactions [10]. The intersilanol distance in isolated systems exceeds 6 Å, ensuring complete absence of mutual hydrogen bonding [10].

The thermal stability of isolated silanols is exceptionally high, with these species persisting at temperatures where other silanol types undergo condensation [23]. Rehydroxylation studies have shown that isolated silanols can be regenerated through exposure to water vapor, though the kinetics depend strongly on the pretreatment temperature [23].

Isolated Silanol PropertiesValue
Minimum Separation Distance>3.3 Å
IR Frequency3745-3750 cm⁻¹
Surface Density (Type 1)1.1 × 10¹³ cm⁻²
Surface Density (Type 2)8.2 × 10¹³ cm⁻²
Thermal StabilityVery High

Hydrogen-Bonded Silanols

Hydrogen-bonded silanols encompass all silanol species that participate in hydrogen bonding interactions, either with other silanols or with adsorbed molecules such as water [5] [8]. These systems exhibit complex spectroscopic signatures reflecting the diversity of hydrogen bonding environments present on silica surfaces [6].

The Si-OH bond lengths in hydrogen-bonded silanols vary significantly depending on the strength of the hydrogen bonding interaction, ranging from 1.604 to 1.637 Å [19]. This variation reflects the influence of hydrogen bonding on the electronic structure of the silicon-oxygen bond [19]. Stronger hydrogen bonds generally correlate with shorter Si-OH distances due to increased ionic character [19].

Infrared spectroscopy reveals that hydrogen-bonded silanols exhibit broad absorption bands spanning the range from 3400 to 3650 cm⁻¹ [11] [13]. The breadth and position of these bands depend on the specific hydrogen bonding environment, with stronger interactions leading to greater red shifts [6]. Two-dimensional infrared spectroscopy has proven particularly valuable for characterizing the dynamics of hydrogen-bonded silanol systems [25] [26].

The hydrogen bond distances in silanol systems average 1.75 to 1.818 Å, with oxygen-oxygen separations of approximately 2.767 Å [19] [21]. These distances are comparable to hydrogen bonding in other chemical systems, though the silicon-oxygen bond characteristics impart unique properties [5].

Water binding studies have demonstrated that hydrogen-bonded silanols exhibit binding energies ranging from -30 to -45 kJ/mol [21]. The most stable configurations occur when water molecules form bridges between two silanol groups, yielding binding energies of -48.82 kJ/mol [21]. These interactions play crucial roles in the hydration behavior of silica surfaces [23].

The dehydroxylation behavior of hydrogen-bonded silanols occurs preferentially between 170-450°C, with the condensation process favoring the formation of bicyclo[3.3.0]octasiloxane ring structures [6] [24]. Above 650°C, the condensation mechanism shifts to produce highly strained trisiloxane rings [6].

Internal vs. External Silanols

The distinction between internal and external silanols relates to their accessibility and location within silica structures [27] [30]. External silanols are located on readily accessible surfaces, while internal silanols are buried within the bulk structure or in micropores [13] [27].

External silanols exhibit characteristic infrared absorption frequencies at 3745-3750 cm⁻¹, identical to isolated surface silanols [13]. These species are readily accessible to exchange reactions with deuterium oxide and various alcohols [27]. Quantitative studies have shown that all external silanols in well-structured materials such as MCM-41 are accessible to water and alcohol molecules [27].

Internal silanols present a distinct infrared signature at approximately 3680 cm⁻¹, which remains largely unchanged during silylation reactions [35]. These species are not accessible to exchange reactions with deuterium oxide, even under forcing conditions [30]. The concentration of internal silanols varies significantly depending on the synthesis method and thermal treatment history [13].

Accessibility studies using different probe molecules have revealed that approximately 20% of silanols in precipitated silica samples are internal and not exchangeable with deuterium oxide [27]. The accessibility decreases further with increasing molecular size of the probe, with the most significant effect observed when comparing water to methanol [27].

Surface density calculations, accounting for accessibility to deuterium oxide, indicate that external silanols in precipitated silicas exhibit densities close to 8 OH groups per square nanometer at maximum coverage [27]. In contrast, MCM-41 type materials show lower surface densities of approximately 4 OH groups per square nanometer [27].

The thermal behavior of internal and external silanols differs significantly [23]. External silanols undergo dehydroxylation and rehydroxylation more readily than internal species [23]. Silica surfaces pretreated at 400°C can achieve complete rehydroxylation within hours when exposed to liquid water, while surfaces treated at 1000°C may require years for complete rehydroxylation [23].

Silanol LocationIR Frequency (cm⁻¹)AccessibilitySurface Density (OH/nm²)
External3745-3750High4-8
Internal3680NoneVariable

Silanol Nests and Defect Sites

Silanol nests represent clusters of multiple hydroxyl groups located in close proximity, typically arising from defect sites in the silica framework [12] [26]. These structures have been definitively identified using advanced nuclear magnetic resonance techniques, particularly two-dimensional ¹H double/triple-quantum single-quantum correlation experiments [12].

Silanol triads, consisting of three hydroxyl groups, have been confirmed in calcined zeolite SSZ-70 through rigorous nuclear magnetic resonance analysis [12]. These defect sites exhibit negative charge in the as-synthesized material to balance organic structure-directing agents [12]. The stability of silanol triads is attributed to ring strain that prevents condensation reactions that would otherwise form energetically unfavorable three-rings [12].

Infrared spectroscopic studies of silanol nests reveal characteristic absorption bands around 2600 cm⁻¹ in deuterated samples [26]. Two-dimensional infrared spectroscopy has proven particularly valuable for distinguishing silanol nests from other hydroxyl species, as these systems do not display narrow cross-peak intensity correlated with non-hydrogen-bonded silanol stretching modes [26].

The thermal behavior of silanol nests is complex, with evidence of structural dynamics occurring on picosecond timescales [26]. Vibrational lifetime measurements reveal multiple distinct nest features even at high temperatures where conventional infrared spectroscopy suggests the presence of only a single band [26]. Temperature-dependent studies show weakening and shifting of nest bands with increasing temperature, reminiscent of liquid water behavior [26].

Silanol tetrad structures, containing four hydroxyl groups, have been shown to be unstable in most zeolite systems [12]. When created through boron extraction from B-SSZ-70, tetrad nests undergo condensation to form more stable dyad structures containing only two silanols [12]. This instability contrasts with the stability of triad structures, highlighting the importance of local framework environment in determining nest stability [12].

Surface density measurements indicate that silanol nests typically account for 0.5 to 1.0 OH groups per square nanometer [12]. The concentration and type of nests depend strongly on synthesis conditions and post-treatment procedures [26]. Some ZSM-5 samples show almost complete absence of silanol nests, while others exhibit substantial nest populations [26].

Spectrophotometric concentration ratio approaches unique to pump-probe laser spectroscopies have enabled quantification of silanol nest deuteroxyl groups relative to Brønsted acid sites without requiring knowledge of absorption coefficients [26]. These measurements have revealed that nest concentrations can vary significantly between different sources of the same zeolite type [26].

Organosilanols and Derivatives

Monosubstituted Organosilanols

Monosubstituted organosilanols are characterized by the general formula R₃Si-OH, where three organic substituents are bonded to the silicon atom along with a single hydroxyl group [1] [7]. These compounds represent the most stable class of organosilanols due to the steric protection provided by the organic substituents [1].

The first isolated example of a monosubstituted organosilanol was triethylsilanol (Et₃SiOH), reported by Albert Ladenburg in 1871 [1]. This compound was prepared through hydrolysis of triethyl ethoxysilane, establishing the fundamental synthetic approach for this class of compounds [1]. The Si-OH bond distance in monosubstituted organosilanols is approximately 1.65 Å, consistent with other silanol species [1].

Acidity measurements of monosubstituted organosilanols demonstrate their enhanced acidity compared to corresponding alcohols [1] [5]. Triethylsilanol exhibits a pKa value of 13.6, while triphenylsilanol shows significantly higher acidity with a pKa of 11.9 [1] [33]. This acidity difference reflects the influence of aromatic substituents on the electronic properties of the silicon-oxygen bond [5].

Infrared spectroscopy of monosubstituted organosilanols reveals characteristic O-H stretching frequencies around 3745 cm⁻¹ [1]. The sharpness and position of these bands depend on the nature of the organic substituents and the presence of hydrogen bonding interactions [5]. Dimethylphenylsilanol exhibits intermediate properties with a pKa value of 12.5 [7].

The thermal stability of monosubstituted organosilanols is generally high, with these compounds being less prone to condensation reactions compared to their polysubstituted counterparts [1]. The steric bulk of three organic substituents inhibits intermolecular condensation processes [16]. However, these compounds can undergo condensation under forcing conditions or in the presence of catalysts [1].

Synthesis of monosubstituted organosilanols typically involves hydrolysis of the corresponding halosilanes, alkoxysilanes, or aminosilanes [1]. The most common synthetic route utilizes chlorosilanes according to the reaction: R₃Si-Cl + H₂O → R₃Si-OH + HCl [1]. Alternative methods include oxidation of silyl hydrides using various oxidants such as air, peracids, or permanganate [1].

CompoundFormulapKaIR Frequency (cm⁻¹)
TriethylsilanolEt₃SiOH13.63745
TriphenylsilanolPh₃SiOH11.93745
DimethylphenylsilanolMe₂PhSiOH12.53745

Di- and Trisubstituted Silanols

Di- and trisubstituted silanols encompass compounds with the general formulas R₂Si(OH)₂ and RSi(OH)₃, respectively [1] [15]. These species are more readily prepared than their carbon analogues due to the unique bonding characteristics of silicon [5]. The presence of multiple hydroxyl groups significantly affects their chemical and physical properties [1].

Disubstituted silanols (silanediols) exhibit moderate stability compared to monosubstituted species [1]. The presence of two hydroxyl groups increases the tendency toward intermolecular hydrogen bonding and condensation reactions [15]. Diphenylsilanediol represents a well-characterized example of this class, demonstrating the feasibility of preparing stable silanediols with appropriate substituent choice [1].

Synthesis of disubstituted silanols follows similar methodologies to monosubstituted species, typically involving hydrolysis of dichlorosilanes or dialkoxysilanes [15]. The hydrosilylation methodology has proven particularly effective for preparing symmetrically and unsymmetrically functionalized disiloxane derivatives through controlled reaction of multiple alkyne substrates [15].

Infrared spectroscopic analysis of disubstituted silanols shows characteristic O-H stretching frequencies around 3740 cm⁻¹, slightly red-shifted compared to monosubstituted analogues due to increased hydrogen bonding capacity [1]. The presence of multiple hydroxyl groups leads to more complex spectroscopic signatures [15].

Trisubstituted silanols (silanetriols) represent the most challenging class to prepare and isolate [1]. These compounds require sterically bulky substituents to prevent rapid condensation reactions [1]. For sufficiently bulky substituents, even silanetriols have been successfully prepared and characterized [1].

The synthetic approaches for trisubstituted silanols involve careful control of hydrolysis conditions to prevent overreaction [15]. Sequential hydrosilylation of internal alkynes has emerged as a powerful method for preparing functionalized silanol derivatives with multiple substituents [15]. This methodology allows for the synthesis of both symmetrical and unsymmetrical products [15].

Recent advances in organosilanol synthesis have focused on enantioselective preparation methods [17]. Palladium-catalyzed intermolecular C-H alkenylation using L-pyroglutamic acid as a chiral auxiliary has enabled the preparation of silicon-stereogenic silanol derivatives with excellent enantioselectivities [17]. These methods expand the synthetic utility of organosilanols in asymmetric synthesis applications [17].

The reactivity patterns of di- and trisubstituted silanols show increased tendency toward condensation compared to monosubstituted species [15]. This reactivity has been exploited in the development of silicone materials and sol-gel processing applications [22]. The balance between stability and reactivity can be tuned through appropriate choice of organic substituents [15].

Parent Silanols (SiH₃OH Family)

Parent silanols, represented by the simplest member SiH₃OH (silanol), constitute the fundamental building blocks for understanding silicon-oxygen chemistry [2] [18]. This compound consists of a single silicon atom covalently bonded to three hydrogen atoms and one hydroxyl group [2]. The molecular weight of parent silanol is 48.116 g/mol with the molecular formula H₄OSi [2].

The structural characteristics of parent silanol have been established through various spectroscopic techniques [2]. The Si-OH bond distance is approximately 1.65 Å, consistent with other silanol species [18]. Infrared spectroscopy reveals the characteristic O-H stretching frequency at 3745 cm⁻¹ [18]. The compound exists as an FDA-approved food contact substance, highlighting its relevance in practical applications [2] [3].

Gas phase reaction studies of silane with water have provided insights into the formation pathways of parent silanols [18]. Over an energy barrier of 46.61 kcal/mol, the weakly bonded molecular complex SiH₄-H₂O can eliminate hydrogen molecules to produce silanol (SiH₃OH) [18]. The transition state involves a dihydrogen-bonded structure with retention of the silane configuration [18].

The thermodynamic properties of parent silanol formation have been characterized through computational studies [18]. The total energy of the direct products SiH₃OH + H₂ is -10.83 kcal/mol relative to the reactants [18]. Additional reaction pathways lead to the formation of various silicon-oxygen-hydrogen species including SiH-OH, SiH₂-O, and Si-H₂O [18].

Nuclear magnetic resonance spectroscopy using parahydrogen-induced hyperpolarization has enabled enhanced detection of parent silanols [28]. Signal enhancements approaching 3000-fold at 11.7 T have been achieved, dramatically reducing measurement times required for quantitative analysis [28]. These hyperpolarization methods have proven valuable for monitoring dynamic processes involving silanol intermediates [28].

The chemical reactivity of parent silanols is significantly higher than their organosubstituted counterparts due to the absence of steric protection [1]. The compound readily undergoes condensation reactions to form siloxane linkages [1]. This high reactivity has made parent silanols important intermediates in the synthesis of silicon-based materials [28].

Mass spectrometric analysis has identified various ionic species derived from parent silanols, including SiOH⁺, SiHOH⁺, and SiH₂OH⁺ [18]. These fragmentation patterns provide insights into the gas-phase chemistry and stability of the silanol family [18]. The SiH₃OH₂⁺ ion represents a protonated form generated through silane-water interactions [18].

Computational studies using density functional theory have mapped the potential energy surfaces of silicon-oxygen-hydrogen systems [18]. Within an energy range of 160 kcal/mol, 40 equilibrium structures and 27 transition states have been located, providing comprehensive understanding of the chemical space accessible to parent silanol systems [18].

PropertyValue
Molecular FormulaH₄OSi
Molecular Weight48.116 g/mol
Si-OH Bond Length1.65 Å
IR Frequency3745 cm⁻¹
Formation Energy-10.83 kcal/mol
Energy Barrier46.61 kcal/mol

Hydrolytic Routes

From Alkoxysilanes

The hydrolysis of alkoxysilanes represents one of the most fundamental and widely employed methods for silanol synthesis [1] [2]. This approach involves the nucleophilic substitution of alkoxide groups with hydroxyl groups in the presence of water. The general reaction mechanism proceeds through a bimolecular displacement pathway, where water molecules attack the silicon center, leading to the formation of silanol groups and the liberation of alcohol by-products [2].

The kinetics of alkoxysilane hydrolysis are significantly influenced by the nature of the alkoxide leaving group, with ethoxysilanes typically exhibiting slower hydrolysis rates compared to methoxysilanes [3]. The reaction rate follows the order: methoxysilanes > ethoxysilanes > propoxysilanes, reflecting the increased steric hindrance and decreased leaving group ability of larger alkoxide groups [2]. Under acidic conditions, the alkoxide groups are first protonated, enhancing the electrophilicity of the silicon center and facilitating nucleophilic attack by water molecules [2]. Conversely, under basic conditions, hydroxide ions directly attack the silicon center through an associative mechanism involving pentacoordinate intermediates [4].

The water-to-silane ratio plays a crucial role in determining reaction outcomes. Stoichiometrically, complete hydrolysis of tetraalkoxysilanes requires a water-to-silane ratio of 2:1, while trialkoxysilanes require 1.5:1 [2]. However, optimal yields are often achieved with slight excess of water to drive the equilibrium toward complete hydrolysis [2]. Excessive water concentrations can lead to reduced reaction rates due to dilution effects and decreased solubility of organosilane precursors [5].

Precursor TypeReaction ConditionsTypical Yield (%)Reaction RateBy-products
Chlorosilanes (R₃Si-Cl)Water, room temperature85-95FastHCl
Fluorosilanes (R₃Si-F)Alkali, elevated temperature70-85SlowHF/alkali fluoride
Alkoxysilanes (R₃Si-OR)Water/acid or base catalyst, moderate heating75-90ModerateAlcohol
Silyl acetatesWater, mild conditions80-92FastAcetic acid
AminosilanesWater, mild conditions75-88ModerateAmine

Temperature control is essential for achieving optimal conversion rates while minimizing unwanted condensation reactions. Typical reaction temperatures range from 25 to 80°C, with higher temperatures accelerating hydrolysis but potentially promoting premature condensation of silanol intermediates [2]. The choice of solvent also significantly impacts reaction kinetics, with polar protic solvents such as alcohols and water mixtures providing optimal conditions for hydrolysis while maintaining precursor solubility [2].

From Silyl Halides and Related Compounds

Silyl halides, particularly chlorosilanes, serve as highly reactive precursors for silanol synthesis through hydrolytic pathways [1] [6]. The hydrolysis of chlorosilanes proceeds via a rapid nucleophilic substitution mechanism, where water molecules attack the silicon center, resulting in the displacement of chloride ions and formation of silanol groups with the concurrent generation of hydrogen chloride [1].

The reactivity of silyl halides toward hydrolysis follows the order: fluorosilanes < chlorosilanes < bromosilanes < iodosilanes, reflecting the relative leaving group abilities of the halide substituents [1]. Chlorosilanes represent the most commonly employed precursors due to their balance of reactivity and stability, allowing for controlled hydrolysis under mild conditions [1] [7]. The reaction typically proceeds quantitatively at room temperature in aqueous media, making it highly suitable for industrial applications [8].

Fluorosilanes exhibit significantly reduced reactivity toward hydrolysis due to the strong silicon-fluorine bond strength and poor leaving group ability of fluoride ions [1]. Their hydrolysis requires more forcing conditions, typically involving strong alkaline media or elevated temperatures to achieve acceptable conversion rates [1]. The use of alkali metal hydroxides, such as sodium or potassium hydroxide, is often necessary to facilitate fluoride displacement through the formation of stable metal fluoride complexes [1].

The mechanism of chlorosilane hydrolysis involves the formation of pentacoordinate silicon intermediates, where water coordinates to the silicon center while the chloride group occupies an apical position [7]. This mechanism accounts for the observed stereochemical retention at silicon centers during hydrolysis reactions [7]. The reaction proceeds through a concerted pathway where Si-OH bond formation and Si-Cl bond breaking occur simultaneously, minimizing the formation of high-energy intermediates [7].

Industrial applications often employ controlled hydrolysis conditions to prevent rapid exothermic reactions and ensure product quality [8]. The addition of chlorosilanes to water is typically performed slowly with efficient mixing to control heat generation and prevent local concentration gradients that could lead to unwanted side reactions [8]. Alternative approaches involve the use of humid air or steam to achieve controlled hydrolysis under milder conditions [8].

Oxidative Approaches

Oxidation of Hydrosilanes

The oxidative conversion of hydrosilanes to silanols represents a highly atom-efficient approach that avoids the generation of halogen-containing by-products characteristic of hydrolytic methods [9] [10]. This transformation involves the formal insertion of an oxygen atom into the silicon-hydrogen bond, producing silanols with the concurrent liberation of molecular hydrogen or water, depending on the specific oxidative system employed [11].

Various oxidizing agents have been successfully utilized for hydrosilane oxidation, including hydrogen peroxide, molecular oxygen, peracetic acid, and dioxiranes [9] [10] [12]. Hydrogen peroxide emerges as the most versatile and environmentally benign oxidant, offering excellent atom economy and producing only water as a by-product [10] [13]. The choice of oxidant significantly influences reaction selectivity, with some systems prone to over-oxidation or competing condensation reactions that lead to disiloxane formation [10].

Recent developments in manganese-catalyzed oxidation have demonstrated exceptional selectivity and efficiency for silanol synthesis [10] [13]. The use of electron-rich manganese complexes bearing 4,4'-diaminobipyridine ligands enables highly selective oxidation of diverse hydrosilanes with hydrogen peroxide under neutral conditions [10]. This catalyst system operates at room temperature without requiring acid or base additives, representing a significant advancement in green chemistry approaches to silanol synthesis [10] [13].

Catalyst SystemOxidantTemperature (°C)Conversion (%)Selectivity (%)TOF (h⁻¹)
Manganese complex (Mn-bipyridine)H₂O₂2595-99>99120-150
Rhodium complex (Rh-phosphine)Water60-8085-9585-9245-60
Iridium complex (Ir-COD)Water60-8090-9890-9570-85
Cytochrome P450 BM3O₂3775-90>95210-850
Ruthenium complexH₂O₂40-6080-9588-9425-40

Mechanistic studies indicate that manganese-catalyzed oxidation proceeds through a concerted mechanism involving manganese hydroperoxide intermediates [10] [14]. The reaction pathway involves initial coordination of hydrogen peroxide to the manganese center, followed by concerted transfer of the silicon and hydride moieties to the electrophilic hydroperoxide species [10]. This mechanism accounts for the observed retention of stereochemistry at silicon centers and the absence of disiloxane by-products [10].

The substrate scope of oxidative methods is generally broad, encompassing primary, secondary, and tertiary silanes with various substituent patterns [10] [11]. Electron-donating substituents typically accelerate the oxidation process, while electron-withdrawing groups exhibit the opposite effect [10]. Steric hindrance around the silicon center can significantly impact reaction rates, with bulky substituents requiring longer reaction times or modified catalyst systems [10].

Metal-Catalyzed Oxidative Processes

Metal-catalyzed oxidative processes for silanol synthesis have evolved significantly, encompassing both homogeneous and heterogeneous catalyst systems that enable selective transformation of hydrosilanes under mild conditions [9] [11]. These catalytic systems offer advantages in terms of selectivity, functional group tolerance, and the ability to operate under environmentally benign conditions [15].

Rhodium and iridium complexes have demonstrated exceptional activity for the hydrolytic oxidation of hydrosilanes, where water serves as both the oxidant and the oxygen source [16]. These systems typically operate through oxidative addition of the silicon-hydrogen bond to the metal center, followed by water coordination and reductive elimination to yield the silanol product [16]. The use of water as the oxidant provides excellent atom economy and eliminates the need for stoichiometric oxidizing agents [16].

The development of cationic rhodium and iridium catalysts has enabled selective control over reaction pathways, allowing for the preferential formation of silanols over disiloxanes [16]. Cationic catalysts exhibit enhanced electrophilicity, facilitating faster hydrolysis rates while minimizing competing condensation reactions [16]. The choice of supporting ligands significantly influences catalyst performance, with electron-donating phosphine ligands generally providing optimal activity and selectivity [16].

Enzymatic oxidation using engineered cytochrome P450 monooxygenases represents a groundbreaking approach to silanol synthesis that operates under physiological conditions [11] [17]. Wild-type P450 BM3 from Bacillus megaterium exhibits promiscuous activity for hydrosilane oxidation, which can be enhanced through directed evolution to achieve remarkable efficiency and selectivity [11]. The engineered enzyme P450 SiOx3 demonstrates turnover numbers exceeding 1,200 while maintaining excellent selectivity for silanol formation over competing side reactions [11].

The enzymatic mechanism proceeds through hydrogen atom abstraction by the high-valent iron-oxene intermediate (Compound I), followed by radical rebound to form the silicon-oxygen bond [11] [17]. This mechanism accounts for the observed selectivity, as the enzyme active site provides a controlled environment that prevents disiloxane formation and other side reactions common in chemical oxidation methods [11]. The substrate scope includes various aryl and alkyl substituted silanes, with the enzyme showing particular efficiency for substrates containing electron-donating groups [11].

Heterogeneous catalysts based on supported metal nanoparticles offer advantages in terms of catalyst recyclability and ease of product separation [9]. Gold nanoparticles supported on titanium dioxide have shown promising activity for photooxidation of hydrosilanes under visible light irradiation [18]. These photocatalytic systems enable the use of molecular oxygen as the terminal oxidant while operating under mild reaction conditions [18].

Sol-Gel Synthesis

Acid-Catalyzed Processes

Acid-catalyzed sol-gel processes represent a fundamental approach to silanol synthesis that enables precise control over network formation and material properties through manipulation of hydrolysis and condensation kinetics [19] [5]. In acidic media, the hydrolysis of alkoxysilanes proceeds rapidly due to protonation of alkoxide groups, which enhances the electrophilicity of silicon centers and facilitates nucleophilic attack by water molecules [4].

The mechanism of acid-catalyzed hydrolysis involves initial protonation of the alkoxide leaving group, followed by nucleophilic substitution by water through an associative pathway [4]. This mechanism results in faster hydrolysis rates compared to neutral conditions, while condensation reactions proceed more slowly due to the reduced nucleophilicity of protonated silanol groups [5] [4]. The differential reaction rates enable the formation of predominantly linear chain-like structures rather than highly branched networks [5].

Under acidic conditions with low water-to-silane ratios, monomeric silanol species undergo sequential condensation to form linear oligomers and polymers [5]. These linear structures exhibit high molecular weights and tend to form transparent gels through entanglement and crosslinking between overlapping chains [5] [4]. The resulting materials typically display uniform mesoporous structures with narrow pore size distributions [20] [21].

Catalyst TypepH RangeHydrolysis RateCondensation RateNetwork StructureGelation Time (min)
Acid (HCl)1-3FastSlowLinear chains15-30
Base (NH₄OH)9-11SlowFastBranched clusters60-120
Acid (H₂SO₄)0.5-2Very fastSlowLinear polymer5-15
Base (NaOH)11-13Very slowVery fastDense particles30-60
Two-step (acid then base)2-3, then 9-10ControlledSequentialControlled morphology45-90

The choice of acid catalyst significantly influences reaction kinetics and product characteristics. Hydrochloric acid is most commonly employed due to its strong acidity and high solubility, providing rapid hydrolysis while maintaining good control over gelation times [19] [20]. Sulfuric acid offers even faster hydrolysis rates but requires careful control to prevent excessive heating and unwanted side reactions [22]. Organic acids such as acetic acid provide milder conditions suitable for acid-sensitive substrates but result in slower overall reaction rates [4].

Temperature control is critical in acid-catalyzed processes, as elevated temperatures accelerate both hydrolysis and condensation reactions [19]. Typical operating temperatures range from 25 to 60°C, with higher temperatures reducing gelation times but potentially compromising material properties through excessive crosslinking [19]. The use of controlled heating profiles enables optimization of network formation and pore structure development [19].

Base-Catalyzed Processes

Base-catalyzed sol-gel processes offer distinct advantages for achieving rapid condensation and the formation of highly branched siloxane networks with controlled particle morphologies [5] [20]. Under basic conditions, hydroxide ions directly attack silicon centers through an associative mechanism, resulting in slower hydrolysis rates but significantly accelerated condensation reactions compared to acidic systems [4].

The mechanism of base-catalyzed hydrolysis involves nucleophilic attack by hydroxide ions on silicon centers, leading to the formation of pentacoordinate intermediates before alkoxide elimination [4]. This pathway results in slower overall hydrolysis rates, particularly for sterically hindered substrates, but enables precise control over the extent of hydrolysis through careful management of base concentration and reaction time [4].

Base-catalyzed condensation proceeds through the attack of deprotonated silanol groups (silanolates) on neutral or weakly acidic silanol species [4]. This mechanism leads to rapid network formation and the development of highly branched, three-dimensional structures [5]. The resulting materials typically exhibit spherical particle morphologies with dense, low-porosity characteristics [20] [21].

The Stöber process exemplifies the effectiveness of base-catalyzed sol-gel synthesis for producing monodisperse silica nanoparticles [5]. This method employs ammonia as the base catalyst in ethanol-water mixtures, enabling precise control over particle size through manipulation of reactant concentrations, temperature, and reaction time [23]. The process typically yields spherical particles ranging from 50 nanometers to 2 micrometers with narrow size distributions [23].

Sodium hydroxide and potassium hydroxide represent alternative base catalysts that offer different kinetic profiles and network characteristics [24]. These strong bases accelerate condensation reactions but can lead to the formation of larger, more densely packed particles [24]. Recent studies have demonstrated that sodium hydroxide catalysis results in poor hydrolysis efficiency and the incorporation of sodium ions into the siloxane network, leading to reduced thermal stability [24].

The water-to-silane ratio plays a crucial role in base-catalyzed processes, influencing both particle size and morphology [5]. Higher water concentrations generally lead to larger particle sizes due to increased collision frequencies and enhanced Ostwald ripening effects [23]. Optimal particle size control is typically achieved with water-to-silane ratios between 4:1 and 8:1, depending on the specific catalyst system and desired product characteristics [23].

Two-Step Sol-Gel Methodologies

Two-step sol-gel methodologies represent an advanced approach that combines the advantages of both acid and base catalysis to achieve superior control over network formation and material properties [25] [26]. These processes typically involve an initial acid-catalyzed hydrolysis step followed by base-catalyzed condensation, enabling independent optimization of each reaction phase [26] [27].

The first step of two-step synthesis involves acid-catalyzed hydrolysis under controlled conditions to achieve complete or near-complete conversion of alkoxide groups to silanols while minimizing premature condensation [26]. This approach ensures uniform hydrolysis throughout the reaction mixture and provides a well-defined starting point for the subsequent condensation phase [27]. Typical conditions for the hydrolysis step include pH values between 1-3, moderate temperatures (25-50°C), and controlled water addition rates [26].

The second step involves adjustment of reaction conditions to promote base-catalyzed condensation, typically through pH adjustment to 8-11 using ammonia, sodium hydroxide, or other suitable bases [26] [27]. This transition triggers rapid network formation while maintaining the structural characteristics established during the hydrolysis phase [26]. The temporal separation of hydrolysis and condensation enables precise control over gelation kinetics and final material properties [27].

Two-step methodologies have proven particularly effective for synthesizing materials with controlled porosity and surface area [26] [27]. The initial acid-catalyzed step promotes the formation of linear oligomers and chains, while the subsequent base-catalyzed condensation creates crosslinks and three-dimensional networks without disrupting the pre-established structural features [26]. This approach enables the synthesis of materials with hierarchical pore structures and enhanced mechanical properties [27].

The application of two-step synthesis to titanium dioxide nanoparticle preparation has demonstrated remarkable control over crystallinity and morphology [26] [27]. The first step involves hydrolysis of titanium isopropoxide in basic aqueous solution mediated by neutral surfactants, while the second step employs acidified ethanol solutions containing additional titanium precursor to thicken pore walls [27]. This methodology produces materials with high surface areas (>70 m²/g) and uniform mesoporous structures suitable for photovoltaic applications [26].

Photoinduced Synthesis

Visible Light-Mediated Transformations

Visible light-mediated synthesis of silanols represents an emerging and environmentally sustainable approach that harnesses photochemical activation to enable selective transformations under mild conditions [28] [29]. These methods typically employ organic photocatalysts or metal complexes that absorb visible light to generate reactive species capable of promoting silicon-hydrogen bond oxidation [28] [30].

Rose Bengal has emerged as an effective photocatalyst for silanol synthesis, enabling the conversion of various silanes to their corresponding silanols using molecular oxygen as the terminal oxidant [31]. The mechanism involves photosensitization of molecular oxygen to generate singlet oxygen species, which subsequently react with silicon-hydrogen bonds through insertion pathways [31]. This approach operates under ambient conditions and provides excellent functional group tolerance [31].

Eosin Y represents another highly effective photocatalyst for visible light-mediated silanol synthesis [29] [32]. The photocatalyzed oxidation of tertiary silanes using eosin Y proceeds under blue LED irradiation in the presence of atmospheric oxygen, providing a metal-free alternative to traditional oxidation methods [29] [32]. The reaction typically achieves good to excellent yields (70-90%) with short reaction times (12-24 hours) and broad substrate scope encompassing various tertiary silanes [29] [32].

PhotocatalystLight SourceReaction MediumReaction Time (h)Yield Range (%)Substrate Scope
Rose BengalVisible (532 nm)DMSO/H₂O24-4865-85Aryl silanes
Eosin YBlue LED (456 nm)MeCN/air12-2470-90Tertiary silanes
AQDAB (Aminoquinoline diarylboron)Blue LED (456 nm)DMSO/O₂3675-88Various silanes
Ru(bpy)₃Cl₂Blue LED (450 nm)MeCN/O₂18-3660-85Alkyl/aryl silanes
Au-TiO₂UV-Vis (broad spectrum)H₂O/O₂6-1280-95Primary silanes

Aminoquinoline diarylboron (AQDAB) complexes have demonstrated exceptional performance as metal-free photocatalysts for silanol synthesis [28] [30]. These four-coordinated organoboron compounds effectively catalyze the oxidation of silicon-hydrogen bonds under blue LED irradiation in oxygen atmospheres [28]. The AQDAB catalyst system operates at room temperature and achieves moderate to good yields (75-88%) with broad substrate tolerance including alkyl, aryl, alkynyl, and heterocyclic substituted silanes [28].

The mechanism of AQDAB-catalyzed photooxidation involves excitation of the boron complex by visible light, followed by energy or electron transfer processes that activate molecular oxygen [28]. The activated oxygen species subsequently insert into silicon-hydrogen bonds to form silicon-oxygen bonds with high selectivity [28]. This approach represents a significant advancement in sustainable silanol synthesis by eliminating the need for metal catalysts and stoichiometric oxidants [28].

Ruthenium bipyridyl complexes have been extensively studied for photocatalytic silanol synthesis, offering excellent activity under visible light irradiation [33]. The Ru(bpy)₃Cl₂ catalyst system enables efficient oxidation of various silanes using molecular oxygen as the terminal oxidant [33]. The reaction proceeds through photoredox cycles involving oxidative quenching of the excited ruthenium complex, followed by oxygen reduction to generate reactive oxygen species capable of silicon-hydrogen bond insertion [33].

Radical Pathways in Silanol Synthesis

Radical pathways in photoinduced silanol synthesis offer unique mechanistic advantages for achieving high selectivity and functional group tolerance under mild reaction conditions [34] [35]. These processes typically involve the generation of silicon-centered radicals through photochemical activation, followed by radical coupling or oxygen insertion reactions to form silicon-oxygen bonds [34] [36].

Silyl radical generation can be achieved through various photochemical pathways, including hydrogen atom transfer (HAT) from hydrosilanes to photoactivated species, halogen atom transfer (XAT) from silyl halides, or direct photolysis of silicon-containing precursors [34] [35]. The choice of radical generation method significantly influences reaction selectivity and substrate scope, with HAT processes generally providing the broadest applicability [34].

Photoredox-driven three-component coupling reactions have demonstrated the utility of silyl radicals in multicomponent transformations involving aryl halides, alkenes, and molecular oxygen [34]. These processes involve initial oxidation of tris(trimethylsilyl)silanol by excited photocatalysts to generate silyl radicals through radical Brook rearrangement [34]. The resulting silyl radicals subsequently engage in halogen atom transfer with aryl halides to generate aryl radicals, which add to alkenes before oxygen capture to form hydroxyarylation products [34].

The mechanism of photoredox silyl radical chemistry involves complex radical chain processes that enable efficient turnover and product formation [34] [35]. Initial photoactivation generates silyl radicals that participate in halogen atom transfer reactions with high efficiency due to the strong silicon-halogen bonds formed [34]. The resulting aryl radicals exhibit controlled reactivity profiles that enable selective addition to alkenes over competing hydrogen abstraction or other side reactions [34].

Electroreductive approaches to silyl radical generation offer complementary strategies for accessing these reactive intermediates under mild conditions [37]. The cathodic reduction of chlorosilanes enables reductive activation through strong silicon-chlorine bond cleavage, generating silyl radicals that can participate in subsequent coupling reactions [37]. This approach provides an alternative to photochemical methods and enables radical chemistry under electrochemical control [37].

Recent developments in visible light-mediated silyl radical chemistry have expanded the scope of radical transformations to include asymmetric processes and complex molecular scaffolds [36] [35]. The use of N-heterocyclic carbene-ligated boranes as radical chain carriers enables efficient hydrogen atom transfer processes that generate silyl radicals under mild photochemical conditions [36]. These systems demonstrate excellent functional group tolerance and enable the synthesis of complex silanol-containing molecules through radical cascades [36].

Dates

Last modified: 02-18-2024

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